1-Amino-7-(difluoromethyl)naphthalene is an organic compound with the molecular formula CHFN. It is a derivative of naphthalene, characterized by the presence of an amino group at the first position and a difluoromethyl group at the seventh position. This compound is notable for its potential applications in various scientific fields, including medicinal chemistry and materials science.
1-Amino-7-(difluoromethyl)naphthalene falls under the category of polycyclic aromatic hydrocarbons due to its naphthalene backbone. It is classified as an amine due to the presence of the amino functional group. The compound is commercially available and can be synthesized through various chemical methods, often starting from more accessible naphthalene derivatives.
The synthesis of 1-Amino-7-(difluoromethyl)naphthalene typically involves several key steps:
The molecular structure of 1-Amino-7-(difluoromethyl)naphthalene can be described as follows:
The structure features a fused bicyclic system typical of naphthalene compounds, with functional groups that influence its chemical behavior.
1-Amino-7-(difluoromethyl)naphthalene can participate in various chemical reactions:
The mechanism of action for 1-Amino-7-(difluoromethyl)naphthalene involves its interaction with biological molecules and pathways. The difluoromethyl group significantly alters the electronic properties of the compound, enhancing its reactivity. The amino group facilitates hydrogen bonding and other interactions that can influence binding affinity and specificity towards various molecular targets.
Property | Value |
---|---|
Molecular Formula | CHFN |
Molecular Weight | 193.19 g/mol |
Appearance | Typically a solid |
Solubility | Soluble in organic solvents |
Melting Point | Not readily available |
The compound's physical properties make it suitable for various applications in organic synthesis and material sciences.
1-Amino-7-(difluoromethyl)naphthalene has several scientific uses:
The strategic integration of fluorine atoms into organic frameworks, particularly bioactive molecules, represents a cornerstone of modern medicinal chemistry. Within this domain, 1-amino-7-(difluoromethyl)naphthalene exemplifies a sophisticated hybrid structure merging the rigid, planar geometry of the naphthalene scaffold with the distinct physicochemical properties imparted by the difluoromethyl (–CF₂H) group. This compound occupies a unique niche, serving as both a synthetic target and a potential pharmacophore for drug discovery. Its significance stems from the complementary attributes of its structural components: naphthalene provides optimal spatial organization for target engagement, while the –CF₂H moiety offers tunable electronic effects and enhanced metabolic stability. The precise positional relationship between the amino group and the difluoromethyl substituent further enables specific vectorality in molecular interactions, making this compound a compelling subject for investigation in the design of novel therapeutics and materials [3] [4].
The difluoromethyl group (–CF₂H) has emerged as a versatile and privileged bioisostere in contemporary drug design, distinguished by its unique capacity to modulate multiple physicochemical parameters simultaneously. Unlike trifluoromethyl (–CF₃) groups, which are purely electron-withdrawing and lipophilic, the –CF₂H moiety exhibits dual electronic character: the fluorine atoms impart significant electronegativity, while the remaining C–H bond possesses a substantial partial positive charge (δ+), enabling it to function as an unconventional hydrogen bond donor. This characteristic is quantified by Abraham’s hydrogen bond acidity parameter ([A]), where Ar–CF₂H typically exhibits values (A ≈ 0.05–0.10) comparable to phenolic OH groups (A ≈ 0.09) and significantly higher than alkyl CH groups (A < 0.01). This allows –CF₂H to participate in specific, directional interactions with biological targets, mimicking hydroxyl or thiol functionalities while offering superior metabolic resistance [3] [4].
Lipophilicity and Conformational Modulation: Introduction of –CF₂H systematically increases lipophilicity compared to non-fluorinated analogues. For instance, difluoromethylbenzene (logP ≈ 2.4) is markedly more lipophilic than toluene (logP ≈ 2.1) or phenol (logP ≈ 1.5). However, this increase is generally less pronounced than that caused by –CF₃ (logP ≈ 2.6 for benzotrifluoride). Crucially, –CF₂H profoundly influences molecular conformation. While methoxy (–OCH₃) groups typically adopt coplanar arrangements with aromatic rings to maximize resonance, difluoromethoxy (–OCF₂H) groups exhibit a strong preference (ΔG ≈ 3.0 kcal/mol) for orthogonal conformations relative to the aromatic plane. This steric and electronic decoupling prevents unwanted resonance effects and can optimize binding interactions by positioning the polar C–H bond towards target sites [3] [4].
Metabolic Stabilization and Bioisosterism: The –CF₂H group serves as a highly effective isostere for metabolically labile functionalities. It is routinely employed to replace aldehydes (–CHO), alcohols (–CH₂OH), thiols (–SH), and even amines (–NH₂), significantly enhancing metabolic stability by impeding oxidative pathways. This is exemplified in the development of the antimalarial candidate DSM265, where a –CH(CF₃) group (structurally related to –CF₂H) replaced a metabolically vulnerable moiety, yielding improved pharmacokinetics and in vivo efficacy. The geminal difluoro substitution dramatically reduces the C–H bond dissociation energy (BDE) compared to a standard methyl group, but the resulting radical is stabilized by adjacent fluorines, slowing metabolic degradation. This balance between increased vulnerability to abstraction (due to lower BDE) and radical stabilization makes –CF₂H a uniquely effective tool for modulating metabolic fate [5].
Table 1: Physicochemical Properties of Fluorinated Motifs Relevant to 1-Amino-7-(difluoromethyl)naphthalene
Property | –CH₃ | –CF₂H | –CF₃ | –OH | –SH |
---|---|---|---|---|---|
H-bond Donor Strength ([A]) | < 0.01 | 0.05-0.10 | None | ~0.09 | ~0.12 |
Typical logP Contribution | +0.5 | +0.6-0.8 | +0.9 | -1.0 | +0.2 |
Conformation (vs. aryl ring) | Flexible | Defined (~30° dihedral) | Perpendicular | Coplanar | Flexible |
Metabolic Vulnerability | High | Moderate | Low | High | High |
σₚ (Hammett Constant) | -0.17 | ~0.30 | 0.54 | -0.37 | 0.15 |
The naphthalene ring system constitutes a fundamental privileged scaffold in medicinal chemistry and materials science. Its rigid, planar, and hydrophobic structure facilitates optimal π-π stacking interactions with biological targets, particularly within protein binding pockets rich in aromatic residues (e.g., Phe, Tyr, Trp). The extended 10π-electron system provides greater polarizability than benzene, enhancing van der Waals contacts and dispersion forces critical for binding affinity. Furthermore, naphthalene offers distinct regiochemical possibilities (1,2-; 1,4-; 1,8-; 2,6- substitutions) enabling precise spatial orientation of pharmacophoric elements. This vectoral control is essential for achieving selectivity in target engagement [3] [5].
Versatility in Drug Design: Naphthalene derivatives exhibit remarkable structural diversity in therapeutics, functioning as kinase inhibitors, protease inhibitors, hormone receptor modulators, and antimicrobial agents. The scaffold’s adaptability is demonstrated in the antimalarial triazolopyrimidine series exemplified by DSM1 (containing a naphthalene-2-ylamine group). Here, the naphthalene moiety provided critical hydrophobic contacts with Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH), contributing significantly to the compound’s sub-100 nM inhibitory potency (IC₅₀ = 0.047 μM) and selectivity over human DHODH (>100 μM). Systematic exploration revealed that substitutions at the 1- and 7-positions on the naphthalene ring, as present in 1-amino-7-(difluoromethyl)naphthalene, often yield optimal steric and electronic complementarity within enzyme active sites, particularly when paired with hydrogen-bond accepting or donating groups like amines or –CF₂H [5].
Molecular Recognition Advantages: The naphthalene scaffold possesses a defined spatial footprint (approximately 5.0 Å across the long axis) complementary to many protein sub-pockets. Its planarity minimizes entropic penalties upon binding compared to flexible aliphatic chains. Electron-rich naphthalenes engage in cation-π interactions with lysine or arginine residues, while substituted derivatives participate in quadrupole interactions and dipole-dipole alignments. The amino group in 1-amino-7-(difluoromethyl)naphthalene provides an anchor point for hydrogen bonding or salt bridge formation, while the spatially separated –CF₂H group at the 7-position allows simultaneous engagement with a distinct, often hydrophobic or weakly H-bond accepting, region of the binding site. This 1,7-disubstitution pattern creates an effective molecular ruler spanning key interaction points [4] [5].
Table 2: Biologically Active Naphthalene Derivatives Illustrating Scaffold Utility
Compound | Substitution Pattern | Biological Target | Key Activity | Ref |
---|---|---|---|---|
DSM1 | 5-Me-Triazolopyrimidin-7-yl-Naphthalen-2-yl | PfDHODH | IC₅₀ = 0.047 μM; EC₅₀ = 0.076 μM (Pf3D7) | [5] |
Terbinafine Precursor | 1-(N-Methylaminomethyl) | Squalene Epoxidase (Fungal) | Antifungal (Synthesis Intermediate) | [7] |
γ-Secretase Inhibitor | Aryl-OCF₂H | γ-Secretase (Amyloid Precursor Prot.) | Reduced Aβ Production | [3] |
Losartan Analogue | Biphenyl-tetrazole | Angiotensin II Receptor (AT1) | Antihypertensive | [3] |
1-(Difluoromethyl)naphthalene | 1-CF₂H | (Model Compound) | CID 11137682 | [1] |
The therapeutic application of difluoromethylated aromatics has evolved significantly over decades, driven by advances in synthetic methodology and deepening understanding of fluorine’s biological effects. Early examples were often serendipitous discoveries arising from empirical screening. A pivotal shift occurred with the recognition of –CF₂H as a strategic bioisostere, catalyzed by synthetic innovations overcoming the limitations of ozone-depleting chlorodifluoromethane (Freon-22, ClCF₂H). The development of safe, practical difluoromethylation reagents (e.g., XtalFluor-M®, Hu’s reagent [CuCF₂H], and various difluorocarbene precursors) enabled precise late-stage installation of –CF₂H onto complex molecules, including naphthalenes. This methodological revolution transformed –CF₂H from a curiosity into a standard design element [3] [4].
Methodological Milestones: Initial routes to Ar–CF₂H relied on hazardous SF₄ derivatives like DAST or Deoxo-Fluor® for deoxyfluorination of aldehydes, methods plagued by limited functional group tolerance and scalability issues. The 21st century witnessed a paradigm shift towards transition metal-mediated processes, radical chemistry, and electrophilic/nucleophilic difluoromethylation. Key developments included copper-catalyzed cross-coupling of aryl halides with [Cu]CF₂H species, palladium-catalyzed reactions using phosphonium salts (e.g., [Ph₃PCF₂H]Br), and Minisci-type radical difluoromethylation of heteroarenes. For electron-rich systems like naphthalene, electrophilic difluoromethylation using reagents such as S-(difluoromethyl)sulfonium salts became viable. These advances directly enabled the synthesis of complex, regioselectively difluoromethylated naphthalenes like 1-amino-7-(difluoromethyl)naphthalene, previously inaccessible in practical yields [4] [6].
Therapeutic Applications and Case Studies: The integration of –CF₂H into drug candidates accelerated rapidly post-2000. A landmark example is the antimalarial DSM265, where replacing a methyl group with –CH(CF₃) (a close analogue of –CF₂H) dramatically improved metabolic stability while maintaining potent inhibition of PfDHODH (IC₅₀ = low nM range). This compound demonstrated efficacy in P. berghei-infected mice, validating the scaffold. Similarly, γ-secretase inhibitors for Alzheimer’s disease incorporated aryl–OCF₂H groups, leveraging the orthogonal conformation and enhanced lipophilicity to improve brain penetration and target engagement. In angiotensin II receptor antagonists (e.g., losartan analogues), replacing carboxylic acids with tetrazoles (a bioisostere conceptually related to exploiting –CF₂H polarity modulation) yielded significant potency enhancements, highlighting the broader context of strategic substitutions on aromatic systems for optimizing drug-target interactions. The progression from simple model compounds like 1-(difluoromethyl)naphthalene (PubChem CID 11137682) to sophisticated therapeutics like DSM265 underscores the maturation of –CF₂H bioisosterism as a core strategy in medicinal chemistry [3] [4] [5].
Table 3: Evolution of Key Difluoromethylation Methods Enabling Access to Complex Aromatics
Era | Dominant Methods | Key Reagents/Systems | Limitations/Advantages | Impact on Naphthalene Chemistry |
---|---|---|---|---|
Pre-1990s | Deoxyfluorination; ClCF₂H alkylation | SF₄, DAST; ClCF₂H (Freon-22) | Hazardous; Limited FG tolerance; Ozone depletion | Low; Simple alkylnaphthalenes only |
1990s-2000s | Phosphonium/Cu Salts; Radical Chemistry | Ph₃P⁺CF₂HBr⁻; HCF₂SO₂Na (DFMS) | Moderate yields; Radical side reactions | Access to 1-/2-CF₂H naphthalenes |
2010-Present | Catalytic C–H Activation; Cross-Coupling; X–H Insertion | [Cu]CF₂H; [Pd]/[Ph₃PCF₂H]Br; N-Tf difluorocarbenes | High regioselectivity; Broader FG tolerance | Enables 1,7-disubstitution (e.g., target compound) |
CAS No.: 120-22-9
CAS No.: 20268-71-7
CAS No.: 20698-30-0
CAS No.: 2819-08-1
CAS No.:
CAS No.: 70110-50-8